![molecular formula C23H32N2O2 B14742864 ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate CAS No. 5408-21-9](/img/structure/B14742864.png)
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a diethylamino propyl chain, and a phenylacetate moiety. Its multifaceted structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with 3-(diethylamino)propyl chloride under basic conditions to form N-[3-(diethylamino)propyl]aniline.
Esterification: The N-[3-(diethylamino)propyl]aniline is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ester group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diethylamino propyl chain and phenylacetate moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can be compared with other similar compounds, such as:
N-[3-(diethylamino)propyl]aniline: Lacks the ester and phenylacetate groups, resulting in different chemical properties and reactivity.
Ethyl 2-bromo-2-phenylacetate: Contains a bromo group instead of the anilino moiety, leading to different reactivity and applications.
Diethylaminoethyl esters: Share the diethylamino group but differ in the ester and aromatic components, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
5408-21-9 |
|---|---|
Molekularformel |
C23H32N2O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate |
InChI |
InChI=1S/C23H32N2O2/c1-4-24(5-2)18-13-19-25(21-16-11-8-12-17-21)22(23(26)27-6-3)20-14-9-7-10-15-20/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3 |
InChI-Schlüssel |
PJUVQIWQLTZLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


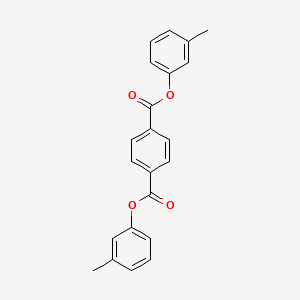
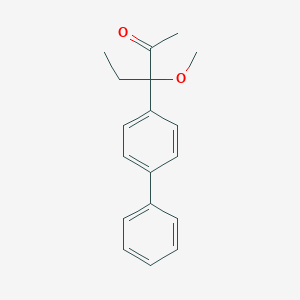
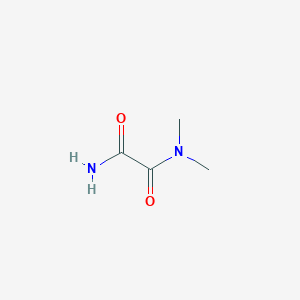
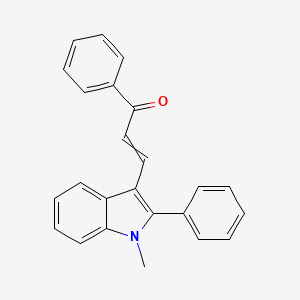

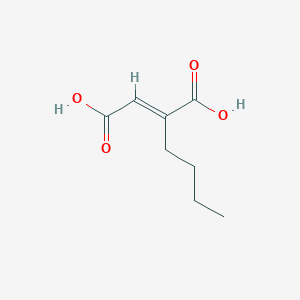

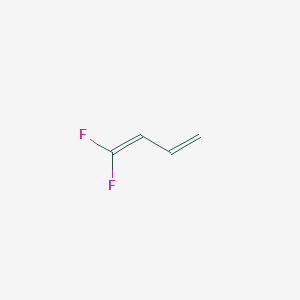
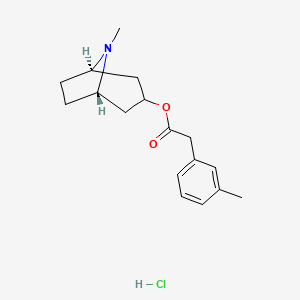
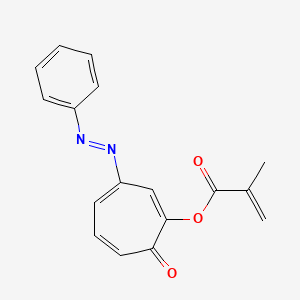
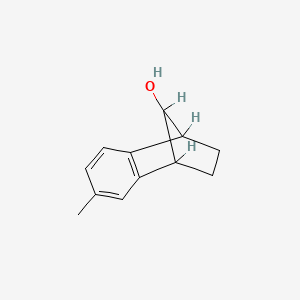
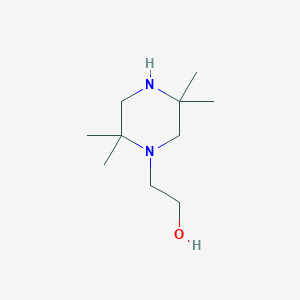
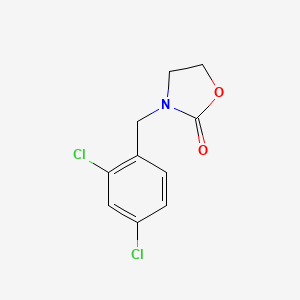
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
